molecular formula C14F8N2 B1593801 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile CAS No. 28442-30-0

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile

Cat. No.: B1593801
CAS No.: 28442-30-0
M. Wt: 348.15 g/mol
InChI Key: HNVWQUWFHAHEHY-UHFFFAOYSA-N
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Description

2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile is a fluorinated organic compound with the molecular formula C14F8N2. This compound is characterized by the presence of eight fluorine atoms and two cyano groups attached to a biphenyl core. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 4,4’-biphenyldicarbonitrile using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane, and the temperature is maintained at low to moderate levels to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and advanced fluorination techniques can improve yield and selectivity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of advanced materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile is largely dependent on its chemical structure. The high electronegativity of fluorine atoms influences the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity. The cyano groups can also participate in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile is unique due to the combination of extensive fluorination and the presence of cyano groups. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and chemical synthesis .

Properties

IUPAC Name

4-(4-cyano-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F8N2/c15-7-3(1-23)8(16)12(20)5(11(7)19)6-13(21)9(17)4(2-24)10(18)14(6)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVWQUWFHAHEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C#N)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348174
Record name 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28442-30-0
Record name 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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